molecular formula C22H16N4O2S B11470091 ethyl 7,8-dicyano-2-methyl-4-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate

ethyl 7,8-dicyano-2-methyl-4-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate

Cat. No.: B11470091
M. Wt: 400.5 g/mol
InChI Key: LYFRHYDRYBHKLP-UHFFFAOYSA-N
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Description

Ethyl 7,8-dicyano-2-methyl-4-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7,8-dicyano-2-methyl-4-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-amino benzothiazole with ethyl acetoacetate and 2,6-dichlorobenzaldehyde under reflux conditions . The reaction proceeds through a series of steps including cyclization and elimination to form the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,8-dicyano-2-methyl-4-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano groups or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 7,8-dicyano-2-methyl-4-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of ethyl 7,8-dicyano-2-methyl-4-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: Similar heterocyclic compounds with a nitrogen atom in the ring.

    Benzothiazoles: Compounds with a sulfur and nitrogen atom in the ring.

    Pyrimidines: Compounds with two nitrogen atoms in the ring.

Uniqueness

Ethyl 7,8-dicyano-2-methyl-4-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H16N4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

ethyl 7,8-dicyano-2-methyl-4-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate

InChI

InChI=1S/C22H16N4O2S/c1-3-28-21(27)19-13(2)25-22-26(20(19)14-7-5-4-6-8-14)17-9-15(11-23)16(12-24)10-18(17)29-22/h4-10,20H,3H2,1-2H3

InChI Key

LYFRHYDRYBHKLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C4=C(S2)C=C(C(=C4)C#N)C#N)C

Origin of Product

United States

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